molecular formula C14H19NO5 B13933760 2-((tert-Butoxycarbonyl)amino)-5-methoxy-4-methylbenzoic acid

2-((tert-Butoxycarbonyl)amino)-5-methoxy-4-methylbenzoic acid

Cat. No.: B13933760
M. Wt: 281.30 g/mol
InChI Key: OFLBLVAEBMBIBP-UHFFFAOYSA-N
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Description

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid is an organic compound that features a butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and proteins, due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid typically involves the reaction of methionine with an activator of butoxycarbonyl acid, such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, and the protecting group can be removed under appropriate conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a white crystalline powder, which is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. The protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to protect amino groups during synthesis while being easily removable under mild conditions makes it particularly valuable in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

5-methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C14H19NO5/c1-8-6-10(15-13(18)20-14(2,3)4)9(12(16)17)7-11(8)19-5/h6-7H,1-5H3,(H,15,18)(H,16,17)

InChI Key

OFLBLVAEBMBIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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